N-acetyl-N-benzylglycine

Descripción general

Descripción

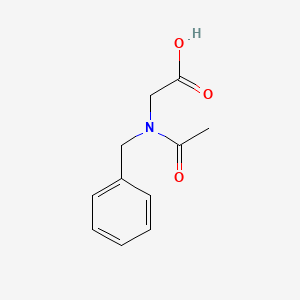

N-acetyl-N-benzylglycine is an organic compound with the molecular formula C11H13NO3. It is a derivative of glycine, where the amino group is substituted with an acetyl group and a benzyl group.

Mecanismo De Acción

Target of Action

N-acetyl-N-benzylglycine is a derivative of the amino acid glycine Similar compounds such as n-acetylcysteine are known to interact with various proteins and enzymes in the body, playing roles in processes such as antioxidant activity and glutathione induction .

Mode of Action

For instance, N-acetylcysteine, a related compound, is known to interact with its targets by binding to proteins in hepatocytes, leading to cellular changes .

Biochemical Pathways

For instance, they are involved in the phase II component of the mammalian xenobiotic detoxification system .

Pharmacokinetics

For instance, N-acetylcysteine is known to have a half-life of around 6 hours, and its pharmacokinetics are altered by chronic liver and renal disease as well as exercise .

Result of Action

Similar compounds such as n-acetylcysteine are known to have various effects, such as acting as an antioxidant, inducing glutathione, and having an immunomodulatory and anti-inflammatory effect .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-acetyl-N-benzylglycine can be synthesized through several methods. One common approach involves the acetylation of N-benzylglycine using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the acetyl group being introduced at the nitrogen atom of the glycine derivative .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions can be optimized to minimize costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: N-acetyl-N-benzylglycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

N-acetyl-N-benzylglycine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

Comparación Con Compuestos Similares

N-acetyl-N-benzylglycine can be compared with other similar compounds, such as:

N-acetylglycine: Lacks the benzyl group, making it less hydrophobic and potentially less reactive in certain biochemical contexts.

N-benzylglycine: Lacks the acetyl group, which may affect its solubility and reactivity.

N-acetyl-N-phenylglycine: Similar structure but with a phenyl group instead of a benzyl group, which can influence its chemical properties and applications.

Actividad Biológica

N-acetyl-N-benzylglycine (NABG) is a derivative of glycine that has garnered attention for its potential biological activities. This compound, characterized by the acetylation of the amino group and the presence of a benzyl group, is part of a broader class of N-acyl amino acids. The exploration of its biological activity includes its synthesis, metabolic pathways, and potential therapeutic applications.

NABG is synthesized through the acetylation of benzylglycine, which can be achieved using various methods, including enzymatic and chemical approaches. The compound exhibits a melting point range of 118-119°C when analyzed using AcOEt-hexane as a solvent . Its structure is significant in determining its biological interactions and efficacy.

- Metabolism : NABG is metabolized in the body through various pathways that involve acyl transferases. These enzymes facilitate the formation of N-acyl amino acids, which play critical roles in biological processes such as signaling and metabolism . The metabolic pathway suggests that NABG may influence physiological functions by modulating the levels of other amino acids or metabolites.

- Enzyme Interaction : Research indicates that NABG may interact with specific enzymes, influencing their activity. For instance, it has been shown to affect the activity of certain transferases involved in amino acid metabolism, potentially altering metabolic fluxes in cells .

- Cellular Effects : In vitro studies have demonstrated that NABG can induce changes in cell signaling pathways. For example, it may affect glycan chain elongation and sialylation processes in epithelial cells, leading to alterations in membrane glycoprotein distribution and function .

Therapeutic Potential

NABG's properties suggest potential therapeutic applications:

- Antioxidant Activity : Similar compounds have been studied for their role in reducing oxidative stress. NABG may exhibit similar properties by enhancing the antioxidant capacity within cells, thereby protecting against oxidative damage .

- Neuroprotective Effects : Given its structure, there is potential for NABG to serve as a neuroprotective agent. Compounds with similar functionalities have shown promise in protecting neuronal cells from apoptosis and oxidative stress.

Case Studies

- Cell Culture Studies : In experiments involving human epithelial cells, NABG was observed to influence the accumulation of glycoproteins within cytoplasmic vesicles. This accumulation was linked to defects in anterograde transport mechanisms, resembling phenotypes seen in lysosomal storage disorders .

- Animal Models : Preliminary studies on animal models indicated that supplementation with NABG could improve metabolic parameters associated with aging and oxidative stress. These findings are consistent with observations made with other N-acetylated compounds .

Table 1: Summary of Biological Activities of this compound

Propiedades

IUPAC Name |

2-[acetyl(benzyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-9(13)12(8-11(14)15)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPMURVETPAMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CC=CC=C1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306955 | |

| Record name | N-Acetyl-N-benzylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7662-79-5 | |

| Record name | NSC184719 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-N-benzylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.